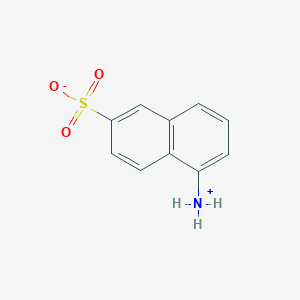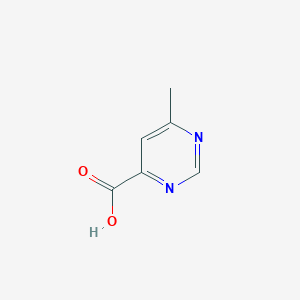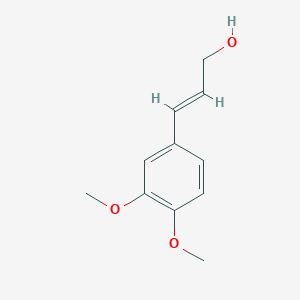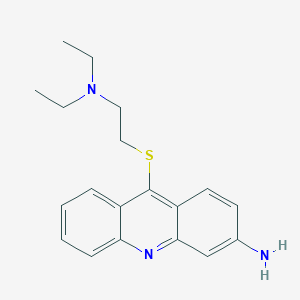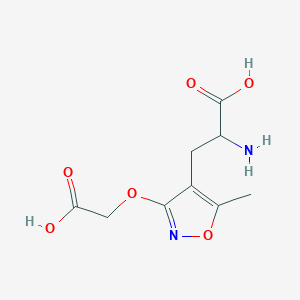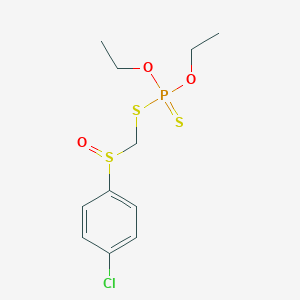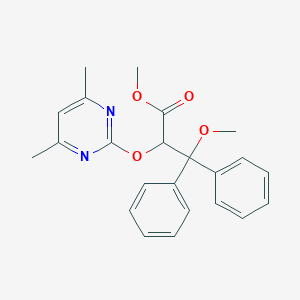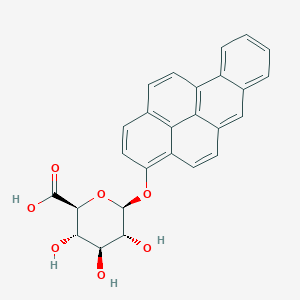
1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine is a derivative of hydrazine where the hydrazine moiety is linked to a 2,4-dinitrophenyl group and a but-2-en-1-ylidene group. This type of compound is of interest due to its potential biological activity and its use in various chemical reactions.
Synthesis Analysis
The synthesis of related hydrazine derivatives has been reported in the literature. For instance, dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which are structurally similar to the compound , were synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine. The synthesis involved almost quantitative reactions, indicating a high yield and efficiency of the synthetic process .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives has been studied using various spectroscopic techniques and computational methods. For example, the molecular structure of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide was validated using density functional theory (DFT) calculations. The geometry optimization was performed at the B3LYP/6-31G++(d,p) level, and the theoretical calculations were used to validate 1H and 13C NMR chemical shifts, FT-IR vibrations, and UV-visible transitions .
Chemical Reactions Analysis
The chemical reactivity of hydrazine derivatives can be predicted by computational methods such as frontier molecular orbital analysis, molecular electrostatic potential (MEP), and global reactivity descriptors. These methods provide insights into the stability and reactivity of the molecule, which is crucial for understanding its behavior in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives can be characterized by their spectroscopic data and by assessing their biological activities. For instance, the antioxidant potential of metal complexes derived from hydrazine ligands was evaluated using the DPPH Assay, and molecular docking studies were performed to assess the binding energies of these complexes with biological targets such as NADPH and myeloperoxidase (MPO) . Additionally, the anti-inflammatory activity of hydrazine derivatives was evaluated using the carrageenan-induced rat paw edema method, which provides a measure of the compound's efficacy in reducing inflammation .
Applications De Recherche Scientifique
Colorimetric Sensors for Selective Detection
Research has demonstrated the use of novel hydrazones, including derivatives of 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine, as colorimetric sensors for the selective detection of ions like acetate. These compounds change color upon interaction with specific ions due to hydrogen bonding and proton transfer mechanisms. This property makes them useful for developing sensitive and selective chemosensors in environmental monitoring and analytical chemistry (Gupta et al., 2014).
Antimicrobial Activities
Hydrazones derived from this compound have been synthesized and shown to possess antimicrobial properties. For example, studies have found that certain derivatives exhibit antifungal activity against strains such as Rhizoctonia solani and Bipolaris oryzae, highlighting their potential as lead compounds for developing new antifungal agents. Additionally, their antibacterial activity against both Gram-positive and Gram-negative bacteria has been explored, although with varying degrees of effectiveness (Dammene debbih et al., 2018).
Analytical Chemistry Applications
1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine derivatives have been utilized in the development of analytical methods for the determination of aldehydes and ketones. These compounds form hydrazones upon reaction with aldehydes, which can then be quantitatively analyzed using techniques such as High-Performance Liquid Chromatography (HPLC). This application is significant in environmental monitoring, where the accurate detection of aldehydes and ketones is essential (Büldt & Karst, 1997).
Synthesis and Characterization of Complexes
The compound and its derivatives have also been used in the synthesis of metal complexes. These complexes have been characterized by various spectroscopic techniques, indicating potential applications in materials science and catalysis. The study of these complexes contributes to the understanding of the structural and electronic properties of hydrazone-based ligands in coordination chemistry (Al-Saadawy, 2019).
Propriétés
IUPAC Name |
N-(but-2-enylideneamino)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUVNGJSSAEZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425572 |
Source


|
| Record name | 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine | |
CAS RN |
1527-96-4 |
Source


|
| Record name | 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotonaldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

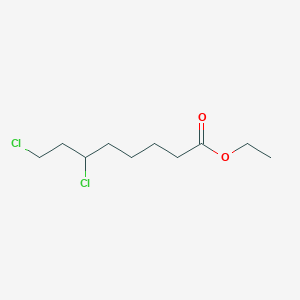



![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)
